Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-

Synthetic chemistry Catechol estrogen methylation Regioisomeric yield

Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- (CAS 5976-63-6), commonly referred to as 2-hydroxyestrone 3-methyl ether or 3-MeOE1, is an endogenous estrogen metabolite belonging to the estrane steroid class. It is formed via catechol-O-methyltransferase (COMT)-mediated methylation of 2-hydroxyestrone at the 3-hydroxy position, yielding a monomethoxy catechol estrogen that retains a free hydroxyl at C-2.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
CAS No. 5976-63-6
Cat. No. B3183067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-
CAS5976-63-6
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)OC
InChIInChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-17(22-2)16(20)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1
InChIKeyYBCPNMOFBUWYTP-QPWUGHHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- (CAS 5976-63-6): A Methylated Catechol Estrogen Metabolite for Cancer Biomarker and Endocrine Research


Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- (CAS 5976-63-6), commonly referred to as 2-hydroxyestrone 3-methyl ether or 3-MeOE1, is an endogenous estrogen metabolite belonging to the estrane steroid class [1]. It is formed via catechol-O-methyltransferase (COMT)-mediated methylation of 2-hydroxyestrone at the 3-hydroxy position, yielding a monomethoxy catechol estrogen that retains a free hydroxyl at C-2 [2]. Unlike the more abundant 2-methoxyestrone isomer (methylated at C-2), 3-MeOE1 possesses a distinct substitution pattern (2-OH, 3-OCH₃) that confers differential metabolic stability, receptor-binding properties, and biomarker associations [3]. This compound serves as a research tool for estrogen metabolism studies, a urinary and serum biomarker for cancer risk assessment, and an analytical reference standard in LC-MS/MS panels quantifying up to 15 endogenous estrogens [4].

Why 2-Hydroxyestrone 3-Methyl Ether (CAS 5976-63-6) Cannot Be Substituted by 2-Methoxyestrone or Other In-Class Estrogen Metabolites


Although 2-hydroxyestrone 3-methyl ether (3-MeOE1) and 2-methoxyestrone (2-MeOE1) share the identical molecular formula (C₁₉H₂₄O₃) and belong to the same 2-hydroxylation pathway, their regioisomeric substitution patterns produce measurably divergent biochemical and analytical behaviors [1]. The position of the methyl group (C-3 vs. C-2) alters chromatographic retention, COMT substrate specificity, and the availability of the free catechol hydroxyl for further conjugation or redox cycling [2]. In competitive COMT assays, 2-MeOE1 is formed at a higher rate than 3-MeOE1, while in chemical synthesis, 3-MeOE1 achieves a higher maximum yield than 2-MeOE1 (39% vs. 32%), demonstrating that the two isomers are not interchangeable for either biosynthetic or synthetic production [2][3]. Furthermore, epidemiological studies reveal that 3-MeOE1 exhibits a statistically significant inverse association with postmenopausal breast cancer risk (OR 0.57), a pattern not observed for 2-MeOE1, highlighting that these isomers carry distinct biomarker information [4]. Substituting one for the other in an analytical panel, metabolic tracing study, or risk model would introduce structural misassignment and confound biological interpretation.

Quantitative Differentiation Evidence for Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- Versus Closest Analogs


Chemical Synthesis Yield: 3-MeOE1 Outperforms 2-MeOE1 in Diazomethane Methylation

Under identical diazomethane methylation conditions, 2-hydroxyestrone 3-methyl ether (target) reaches a maximum yield of 39%, exceeding its direct regioisomer 2-methoxyestrone (32%) by approximately 22% relative increase [1]. The full comparative yields are: 2-methoxyestrone 32%, 2-hydroxyestrone 3-methyl ether 39%, 4-methoxyestrone 13%, and 4-hydroxyestrone 3-methyl ether 70% [1]. The methylation rate at the C-3 hydroxyl is nearly equivalent to that at C-2 for 2-hydroxyestrogens, but the C-4 hydroxyl methylates 2–3 times faster, explaining the higher yield of the 4-hydroxy-3-methyl isomer [1]. This direct head-to-head comparison demonstrates that when synthetic access to a monomethylated catechol estrogen is required, 3-MeOE1 offers superior synthetic yield over its 2-MeOE1 isomer.

Synthetic chemistry Catechol estrogen methylation Regioisomeric yield

COMT-Mediated Biosynthetic Formation Rate: 2-MeOE1 > 3-MeOE1

In competitive COMT assays using recombinant human wild-type (108Val) enzyme, the rank order of methoxy estrogen product formation was: 4-MeOE2 > 4-MeOE1 >> 2-MeOE2 > 2-MeOE1 > 2-OH-3-MeOE1 > 2-OH-3-MeOE2 [1]. This head-to-head competition experiment establishes that 2-methoxyestrone (2-MeOE1) is formed at a higher rate than 2-hydroxyestrone 3-methyl ether (3-MeOE1) when the precursor 2-hydroxyestrone is presented to COMT [1]. The variant COMT (108Met) isoform produced 2–3-fold lower levels of all methylated products, but the rank order was preserved [1]. This differential formation rate means that 3-MeOE1 represents a minor methylation product relative to 2-MeOE1 in vivo, which is consistent with the lower urinary abundance of 3-MeOE1 (0.4 vs. 1.1 pmol/mg creatinine) [2].

Enzymology Catechol-O-methyltransferase Estrogen metabolism

Urinary Abundance in Postmenopausal Women: 3-MeOE1 Is a Low-Abundance, Distinct Metabolite

In a cohort of 542 postmenopausal women, the median urinary concentration of 2-hydroxyestrone 3-methyl ether (3-MeOE1) was 0.4 pmol/mg creatinine (interdecile range: 0.1–0.9), representing only 1.3% of total measured estrogen metabolites [1]. In direct comparison, the regioisomer 2-methoxyestrone (2-MeOE1) showed a median of 1.1 pmol/mg creatinine (3.8% of total EM), a 2.75-fold higher abundance [1]. The catechol precursor 2-hydroxyestrone (2-OHE1) was 16-fold more abundant at 6.4 pmol/mg (20.8%) [1]. The 4-pathway isomer 4-methoxyestrone was even lower at 0.2 pmol/mg (0.7%) [1]. This quantitative rank order (2-OHE1 >> 2-MeOE1 > 3-MeOE1 > 4-MeOE1) illustrates that each methylated catechol estrogen occupies a distinct quantitative niche in the urinary metabolome.

Biomarker quantification Urinary estrogen profile Postmenopausal metabolism

Breast Cancer Risk Association: 3-MeOE1 Shows Significant Inverse Association (OR 0.57), Comparable to 2-MeOE2

In a nested case-control study of postmenopausal breast cancer (215 cases, 215 controls), serum 2-hydroxyestrone 3-methyl ether (3-MeOE1) was one of only two 2-pathway metabolites showing a statistically significant inverse association with breast cancer risk in the highest versus lowest quartile: OR = 0.57 (95% CI 0.33–0.99) [1]. The other was 2-methoxyestradiol (2-MeOE2) with OR = 0.53 (95% CI 0.30–0.96) [1]. In contrast, parent estrogens (estrone, estradiol) and 2-pathway catechols (2-OHE1, 2-OHE2) showed elevated but non-significant OR trends [1]. This positions 3-MeOE1, alongside 2-MeOE2, as a metabolite of interest for protective biomarker studies, distinct from 2-MeOE1 which did not show a significant association in this cohort.

Cancer epidemiology Breast cancer biomarker Estrogen metabolite risk association

Estrogen Receptor Binding: 2-Methoxyestrogens as a Class Exhibit Extremely Weak ER Affinity Compared to Catechol Estrogens

In a comparative study of five catechol estrogens and two 2-methoxyestrogens, the binding of 2-methoxyestrogens (including 2-methoxyestrone and 2-methoxyestradiol) to hypothalamic, pituitary, and uterine cytosol estrogen receptors was characterized as 'extremely weak' [1]. By contrast, catechol estrogens displayed measurable Kd values: 2-hydroxyestrone Kd = 1.68 ± 0.79 nM, 4-hydroxyestradiol Kd = 0.12 ± 0.02 nM, and the reference ligand estradiol-17β Kd = 0.039 ± 0.008 nM in hypothalamic cytosol [1]. While the specific Kd of 2-hydroxyestrone 3-methyl ether was not individually reported in this study, it belongs to the 2-methoxyestrogen class which, by virtue of O-methylation eliminating the catechol moiety, loses the high-affinity ER binding characteristic of the parent catechols [1][2]. This class-level inference is corroborated by the QSAR analysis of Zhu et al. (2006), which demonstrated that the catechol 2,3-diol structure is a critical pharmacophore for sub-nanomolar ER binding [2].

Estrogen receptor pharmacology Binding affinity Catechol estrogen

Inter-Study Heterogeneity in Gastric Cancer: 3-MeOE1 Is One of Only Two Metabolites with Significant Between-Study Variance

A pooled analysis of 233 gastric cancer cases and 281 controls from three prospective cohorts and two case-control studies revealed that, among 15 estrogen metabolites measured in urine, only two—2-hydroxyestrone 3-methyl ether (3-MeOE1) and 2-methoxyestradiol (2-MeOE2)—exhibited significant between-study heterogeneity (p > 0.1 for heterogeneity in all others) [1]. Adjusted odds ratios for 3-MeOE1 ranged from 0.87 to 1.27 across studies, with the heterogeneity likely reflecting population-specific differences in COMT genotype distribution or dietary factors affecting methylation [1]. This distinct meta-analytical behavior sets 3-MeOE1 apart from the other 13 metabolites, including its isomer 2-MeOE1, and identifies it as a uniquely population-sensitive biomarker requiring careful standardization in multi-center studies.

Gastric cancer epidemiology Meta-analysis Estrogen metabolite heterogeneity

High-Value Application Scenarios for Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- (CAS 5976-63-6) Based on Quantitative Differentiation Evidence


LC-MS/MS Estrogen Metabolite Panel Calibration: Resolving the 3-MeOE1 / 2-MeOE1 Isomeric Pair

In validated 15-estrogen LC-MS/MS panels used for cancer epidemiology (e.g., the NCI/Frederick method), 3-MeOE1 and 2-MeOE1 must be chromatographically baseline-resolved due to their identical molecular weight (300.17 Da) and similar fragmentation patterns [1]. The low endogenous abundance of 3-MeOE1 (median 0.4 pmol/mg creatinine, representing only 1.3% of total EM) relative to 2-MeOE1 (1.1 pmol/mg, 3.8%) means that even 0.5% isomeric impurity in a 2-MeOE1 reference standard would generate a 1.4% bias in 3-MeOE1 quantification [2]. High-purity 3-MeOE1 (≥98%) is therefore required as a primary calibration standard to establish unambiguous retention time and MS/MS transition identification, enabling accurate deconvolution of these regioisomers in complex urinary or serum matrices. This application directly leverages the quantitative abundance differential established in Section 3, Evidence Item 3.

COMT Pharmacogenomic Functional Assays: Discriminating Wild-Type and Variant Enzyme Activity

The COMT-mediated methylation of 2-hydroxyestrone produces both 2-MeOE1 and 3-MeOE1, with 3-MeOE1 representing the kinetically disfavored product [1]. In functional pharmacogenomic assays comparing wild-type (108Val) and variant (108Met) COMT isoforms, the 3-MeOE1/2-MeOE1 product ratio serves as a sensitive parameter for detecting altered catalytic efficiency [1]. Because the variant isoform reduces product formation 2–3-fold across all methylation products, the already-low 3-MeOE1 signal drops close to or below the detection limit in variant genotypes [1]. Using authentic 3-MeOE1 standard for calibration enables precise determination of this ratio, providing a functional readout that complements genotyping. This application directly leverages the COMT product formation rank order established in Section 3, Evidence Item 2.

Breast Cancer Risk Biomarker Research: 3-MeOE1 as a Protective 2-Pathway Metabolite Surrogate

Epidemiological studies have identified 3-MeOE1 as one of only two 2-pathway methylated metabolites with a statistically significant inverse association with postmenopausal breast cancer risk (OR 0.57, 95% CI 0.33–0.99) [1]. Unlike 2-MeOE1, which did not achieve statistical significance in the same cohort, 3-MeOE1 carries independent biomarker information that may reflect distinct aspects of COMT activity or substrate channeling [1]. Prospective cohort studies and nested case-control designs that aim to validate estrogen metabolism-based risk scores should include 3-MeOE1 as a distinct analyte, not conflate it with total '2-methoxyestrogens.' The use of isotopically labeled 3-MeOE1 (e.g., ¹³C₆ or d₃) as an internal standard further improves assay precision for low-abundance quantification in serum [2]. This application directly leverages the breast cancer OR data established in Section 3, Evidence Item 4.

Synthetic Chemistry of Catechol Estrogen Derivatives: Optimized Monomethylation Strategy

When the synthetic objective is to produce a monomethylated catechol estrogen with a free hydroxyl available for subsequent conjugation (e.g., glucuronidation or sulfation studies), 3-MeOE1 is the preferred synthetic target over 2-MeOE1 due to its higher yield in diazomethane-mediated methylation (39% vs. 32%) [1]. The C-2 hydroxyl of 3-MeOE1 remains available for further derivatization, whereas 2-MeOE1 presents a methylated C-2 and a free C-3 hydroxyl, offering complementary but distinct reactivity. Additionally, the 3-MeOE1 isomer avoids the competing dimethylation pathway that reduces the effective yield of 2-MeOE1 [1]. For laboratories synthesizing catechol estrogen conjugate standards or preparing substrates for sulfotransferase/UGT enzyme assays, the 22% relative yield advantage of 3-MeOE1 over 2-MeOE1 represents a meaningful reduction in precursor estrone consumption per batch. This application directly leverages the synthetic yield data established in Section 3, Evidence Item 1.

Quote Request

Request a Quote for Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.